molecular formula C10H18O2 B12677382 Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- CAS No. 38864-04-9

Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel-

Cat. No.: B12677382
CAS No.: 38864-04-9
M. Wt: 170.25 g/mol
InChI Key: NOUTXABQGMIWME-PSASIEDQSA-N
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Description

Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- is an organic compound with the molecular formula C10H18O2. It is a methyl ester derivative of cyclohexanecarboxylic acid, featuring two methyl groups at the 1 and 3 positions on the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the ester group into the cyclohexane ring, providing a more sustainable and scalable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methyl groups on the cyclohexane ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexanemethanol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The methyl groups on the cyclohexane ring may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid, methyl ester: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.

    Cyclohexanecarboxylic acid, 1,2-dimethyl-, methyl ester: Similar structure but with methyl groups at different positions, leading to variations in steric effects and reactivity.

Uniqueness

Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- is unique due to the specific positioning of the methyl groups, which can significantly impact its chemical behavior and interactions

Properties

CAS No.

38864-04-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl (1R,3R)-1,3-dimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H18O2/c1-8-5-4-6-10(2,7-8)9(11)12-3/h8H,4-7H2,1-3H3/t8-,10-/m1/s1

InChI Key

NOUTXABQGMIWME-PSASIEDQSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@](C1)(C)C(=O)OC

Canonical SMILES

CC1CCCC(C1)(C)C(=O)OC

Origin of Product

United States

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